
1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine
Übersicht
Beschreibung
1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine can be synthesized through several methods. One common approach involves the reduction of 1-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline using a reducing agent such as iron powder in the presence of ammonium chloride in acetic acid . The reaction mixture is typically stirred in an ice bath for several hours before being poured onto ice to precipitate the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma, which plays a role in the regulation of immune responses and cancer cell proliferation . The compound’s effects are mediated through its binding to the ligand-binding domain of the receptor, inhibiting its activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
- 3-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine
- 7-Hydroxy-1,2,3,4-tetrahydroquinoline
Comparison: 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine, the ethyl group at the nitrogen atom can lead to different steric and electronic effects, potentially altering its interaction with molecular targets. Similarly, the presence of a hydroxy group in 7-hydroxy-1,2,3,4-tetrahydroquinoline can significantly change its chemical properties and reactivity .
Biologische Aktivität
1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine (ETQ) is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its potential biological activities. Characterized by its unique bicyclic structure and molecular formula , ETQ exhibits a range of biological properties that make it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The structure of ETQ features an ethyl group attached to the nitrogen atom in the tetrahydroquinoline framework. This substitution may influence its pharmacological profile compared to other tetrahydroquinoline derivatives. The molecular weight of ETQ is approximately 176.26 g/mol, and its SMILES notation is CCN1CCCC2=C1C=C(C=C2)N.
Antimicrobial Activity
ETQ has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit significant activity against various bacterial strains, similar to other tetrahydroquinoline derivatives. The specific mechanisms through which ETQ exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
Research indicates that ETQ may possess neuroprotective properties, potentially making it beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress has been highlighted in several studies. For instance, compounds in the tetrahydroquinoline series have shown promise in inhibiting nitric oxide synthase (nNOS), which is implicated in neuroinflammation .
Anticancer Potential
The anticancer activity of ETQ has also been explored. Studies have demonstrated that it can induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The compound's structural similarities to known anticancer agents suggest that it may interact with cellular signaling pathways that regulate cell growth and survival .
The biological activity of ETQ is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : ETQ has been shown to selectively inhibit nNOS over other isoforms like eNOS and iNOS, suggesting a targeted approach in modulating nitric oxide levels in cells .
- Receptor Modulation : As a ligand, ETQ may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Antioxidative Properties : The compound may reduce oxidative stress by scavenging free radicals or enhancing endogenous antioxidant defenses .
Comparative Analysis with Related Compounds
A comparison table highlights the biological activities of ETQ relative to other tetrahydroquinoline derivatives:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C11H16N2 | Antimicrobial, Neuroprotective, Anticancer |
1-Methyl-1,2,3,4-tetrahydroquinoline | C11H15N | Antimicrobial |
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | C14H17N | Antitumor |
6-Methyl-1,2,3,4-tetrahydroquinoline | C11H15N | Antioxidant |
This table illustrates how structural variations can lead to differing biological activities among similar compounds.
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of ETQ and related compounds:
- Synthesis and Evaluation : A study synthesized various tetrahydroquinoline derivatives and assessed their biological activities. Among them, ETQ exhibited potent nNOS inhibition with selectivity over eNOS and iNOS .
- Neuroprotection Assessment : In vitro studies demonstrated that ETQ could protect neuronal cells from oxidative damage induced by neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease .
- Anticancer Studies : In cancer cell line assays, ETQ showed significant cytotoxic effects against several types of cancer cells through apoptosis induction mechanisms .
Q & A
Q. What are the common synthetic routes for 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The synthesis of this compound typically involves cyclization reactions or reductive amination of substituted quinoline precursors. Key methods include:
- Cyclization of Ethyl-Substituted Precursors : Ethyl groups can be introduced via alkylation of tetrahydroquinoline intermediates under basic conditions, as seen in analogous tetrahydroisoquinoline syntheses .
- Reductive Amination : Reduction of nitro or imine groups in the presence of catalysts (e.g., Pd/C, H₂) is critical for forming the amine moiety. For example, hydrogenation of nitro intermediates (e.g., 6-nitro derivatives) yields primary amines, as demonstrated in related tetrahydroquinoline syntheses .
Table 1: Comparison of Synthetic Methods
Method | Yield Range | Key Factors Affecting Purity |
---|---|---|
Cyclization/Alkylation | 50-70% | Reaction time, base strength |
Reductive Amination | 60-90% | Catalyst activity, H₂ pressure |
Reaction temperature and solvent polarity significantly influence stereochemical outcomes. Polar aprotic solvents (e.g., DMF) favor cyclization, while inert atmospheres prevent oxidation of amine groups .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
Level: Basic
Answer:
Structural characterization requires a combination of techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Proton signals for the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns. Carbon shifts for the tetrahydroquinoline ring (C-7 amine: δ 40–50 ppm) are critical .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling pathways.
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding interactions. For example, dihydroquinoline derivatives exhibit planar ring systems with bond lengths of 1.33–1.48 Å for C-N and C-C bonds .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₆N₂: 176.13 g/mol) and fragmentation patterns .
Q. What in vitro assays are typically employed to evaluate the antibacterial activity of tetrahydroquinoline derivatives, and how can results be validated?
Level: Basic
Answer:
Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Tetrahydroisoquinoline analogs show MIC values of 2–16 µg/mL against resistant strains .
- Time-Kill Kinetics : Assesses bactericidal vs. bacteriostatic effects.
- Validation :
Q. What strategies can be used to optimize the synthesis of this compound to improve scalability while maintaining stereochemical integrity?
Level: Advanced
Answer:
Scalability challenges include minimizing side reactions (e.g., over-reduction) and ensuring enantiomeric purity:
- Catalyst Optimization : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation. For example, enantiomeric excess (ee) >90% has been achieved in similar tetrahydroquinoline syntheses .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction times from hours to minutes .
- Purification Techniques : Chromatography-free methods (e.g., crystallization in ethanol/water mixtures) improve yield (≥85%) .
Q. How do structural modifications at the ethyl group or amine position affect the compound’s bioavailability and target binding in anticancer research?
Level: Advanced
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Ethyl Group : Increasing chain length (e.g., propyl) enhances lipophilicity (logP +0.5) but reduces solubility. Ethyl balances membrane permeability and aqueous solubility (logP ~2.1) .
- Amine Position : N-Methylation decreases hydrogen-bonding capacity, reducing binding to kinase targets (e.g., IC₅₀ increases from 0.1 µM to 1.2 µM) .
- Bioavailability : Pro-drug strategies (e.g., acetylated amines) improve oral absorption (AUC increased by 3-fold in rat models) .
Q. When encountering contradictory cytotoxicity data across different cell lines, what systematic approaches should researchers take to identify underlying factors?
Level: Advanced
Answer:
Contradictions may arise from metabolic differences or off-target effects:
- Mechanistic Profiling :
- Experimental Controls :
- Include isogenic cell lines (e.g., p53+/+ vs. p53−/−) to isolate genetic factors.
- Replicate under standardized conditions (e.g., hypoxia vs. normoxia) .
- Data Normalization :
- Normalize viability data to housekeeping genes (e.g., GAPDH) and account for seeding density variations .
Q. What computational methods are effective in predicting the binding modes of this compound to biological targets?
Level: Advanced
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding to ATP pockets (e.g., EGFR kinase) with RMSD <2.0 Å .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Relate logP and polar surface area (PSA ~38 Ų) to blood-brain barrier permeability .
Eigenschaften
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPKINJWYKYTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627758 | |
Record name | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303982-14-1 | |
Record name | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.